molecular formula C18H25N3O2 B4578885 N-cyclohexyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

N-cyclohexyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

Cat. No. B4578885
M. Wt: 315.4 g/mol
InChI Key: ALYXDVMVLQNMKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-cyclohexyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea often involves multistep reactions that incorporate cyclohexyl or benzyl groups into the molecular structure. One such method involves the use of isocyanides, carboxylic acids, and semicarbazones in Ugi reactions, followed by treatment with sodium ethoxide to yield cyclic ureas (Sañudo et al., 2006). Another approach for synthesizing related compounds includes palladium(II) chloride-mediated oxidative coupling of ethyl carbamate and urea with cyclohexene (Ozaki & Tamaki, 1978).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like X-ray diffraction, which can elucidate the precise arrangement of atoms within the molecule. For instance, the crystal structure of a similar compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined using single-crystal X-ray diffraction (Hu et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of urea derivatives reveals their potential for creating novel chemical entities with diverse applications. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides presents a new class of cyclic dipeptidyl ureas, showcasing the versatility of urea derivatives in generating compounds with potentially unique biological activities (Sañudo et al., 2006). Similarly, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea highlights advanced synthetic routes to modify urea derivatives, offering pathways for the functionalization and exploration of new chemical spaces (Smith et al., 2013).

Biological Activities

Urea derivatives have been widely studied for their biological activities, leading to potential therapeutic applications. The synthesis and evaluation of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors illustrate the therapeutic potential of urea derivatives in treating neurodegenerative diseases (Vidaluc et al., 1995). Moreover, the development of corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic conditions demonstrates the broad applicability of urea derivatives beyond biomedicine, including in industrial applications (Mistry et al., 2011).

Chemical Sensing and Detection

Urea derivatives also play a crucial role in the development of chemical sensors. N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism with respect to its fluorescence properties, enabling the detection of analytes with high acceptor numbers and the detection of analytes such as fluoride ions, which form strong hydrogen bonds with the amido hydrogen atom (Bohne et al., 2005). This highlights the potential of N-cyclohexyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea in applications requiring selective chemical sensing and detection.

properties

IUPAC Name

1-cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-23-15-7-8-16-13(12-20-17(16)11-15)9-10-19-18(22)21-14-5-3-2-4-6-14/h7-8,11-12,14,20H,2-6,9-10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYXDVMVLQNMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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